molecular formula C13H18N2O B2907191 5-Amino-1-ethyl-3,3,7-trimethylindolin-2-one CAS No. 1248551-37-2

5-Amino-1-ethyl-3,3,7-trimethylindolin-2-one

Cat. No.: B2907191
CAS No.: 1248551-37-2
M. Wt: 218.3
InChI Key: RJLHCPGBOIKOOY-UHFFFAOYSA-N
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Description

5-Amino-1-ethyl-3,3,7-trimethylindolin-2-one is a substituted indolin-2-one derivative characterized by a bicyclic structure with amino, ethyl, and methyl substituents at positions 1, 3, and 5. Its molecular formula is C₁₂H₁₆N₂O, with a molecular weight of 204.27 g/mol (CAS: 135437-78-4) . The compound is notable for its role as a building block in medicinal chemistry, particularly in the design of protein degraders and kinase inhibitors. Its structural rigidity and substituent diversity make it a versatile scaffold for modulating biological activity .

Properties

IUPAC Name

5-amino-1-ethyl-3,3,7-trimethylindol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c1-5-15-11-8(2)6-9(14)7-10(11)13(3,4)12(15)16/h6-7H,5,14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJLHCPGBOIKOOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2C)N)C(C1=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-ethyl-3,3,7-trimethylindolin-2-one typically involves the Fischer indole synthesis, which is a well-known method for constructing indole derivatives. This method involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions. For this specific compound, the reaction of phenylhydrazine with an appropriate ketone, such as 3,3,7-trimethyl-2-butanone, in the presence of an acid catalyst like methanesulfonic acid, can yield the desired indole derivative .

Industrial Production Methods

Industrial production of this compound may involve large-scale Fischer indole synthesis with optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as:

  • Mixing phenylhydrazine and the ketone in a suitable solvent (e.g., methanol).
  • Adding an acid catalyst to initiate the reaction.
  • Refluxing the mixture to complete the reaction.
  • Purifying the product through recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-ethyl-3,3,7-trimethylindolin-2-one can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carbonyl group in the indolin-2-one core can be reduced to form corresponding alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used under acidic conditions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Alcohol derivatives of the compound.

    Substitution: Halogenated or nitrated derivatives of the compound.

Scientific Research Applications

5-Amino-1-ethyl-3,3,7-trimethylindolin-2-one has various applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5-Amino-1-ethyl-3,3,7-trimethylindolin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Indolin-2-one Derivatives

Structural and Functional Group Variations

Table 1: Key Structural Features and Properties of 5-Amino-1-ethyl-3,3,7-trimethylindolin-2-one and Analogs

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Applications/Activities Reference CAS/ID
This compound 1-Ethyl, 3,3-dimethyl, 5-amino, 7-methyl C₁₂H₁₆N₂O 204.27 Protein degrader building blocks 135437-78-4
5-Amino-1-ethyl-3,3-dimethylindolin-2-one 1-Ethyl, 3,3-dimethyl, 5-amino C₁₁H₁₄N₂O 190.25 Antitumor agent intermediate 102997-29-5
3-Isobutyl-1,3,7-trimethylindolin-2-one 1-Methyl, 3-isobutyl, 7-methyl C₁₄H₁₉NO 217.31 Antimicrobial studies N/A
5-(3-Chlorophenyl)sulfonyl-indolin-2-one 5-(3-Chlorophenyl)sulfonyl C₁₄H₁₁ClN₂O₃S 322.76 Antitumor evaluations (IC₅₀: 1.2 µM) N/A
5-Amino-1-ethyl-3,3-difluoroindolin-2-one 1-Ethyl, 3,3-difluoro, 5-amino C₁₀H₁₀F₂N₂O 228.20 Fluorinated analog for solubility 748808-09-5

Physicochemical Properties

  • Solubility: The 5-amino group in this compound enhances water solubility compared to non-polar analogs like 3-isobutyl-1,3,7-trimethylindolin-2-one .
  • Thermal Stability : Methyl and ethyl substituents at position 1 increase melting points (e.g., 215–217°C for 1a in ) compared to unsubstituted indolin-2-ones .

Key Research Findings and Trends

Substituent Position Matters: Activity is highly sensitive to substituent placement. For example, 5-amino derivatives show better solubility and bioactivity than 7-amino analogs .

Fluorine Incorporation : Fluorine at position 3 improves pharmacokinetic profiles but requires complex synthesis (e.g., 748808-09-5) .

Hybrid Scaffolds: Compounds like 1-(5-(4-amino-7-methylpyrrolo[2,3-d]pyrimidin-5-yl)indolin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone () merge indolin-2-one with pyrrolopyrimidine, showing dual kinase and epigenetic modulation .

Biological Activity

5-Amino-1-ethyl-3,3,7-trimethylindolin-2-one is a synthetic compound belonging to the indole family, characterized by its unique structure that includes an indolin-2-one core with amino, ethyl, and trimethyl substituents. Its molecular formula is C13H18N2O, with a molecular weight of 218.29 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. The compound's mechanism involves disrupting microbial cell membranes and inhibiting vital enzymatic processes. In vitro studies have shown that it is effective against various strains of bacteria and fungi.

Table 1: Antimicrobial Activity Data

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. The compound has demonstrated the ability to inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells. The proposed mechanism involves the induction of apoptosis and the inhibition of specific signaling pathways associated with cancer progression.

Case Study: Breast Cancer Cell Line (MCF-7)

In a study evaluating the effects of this compound on MCF-7 cells:

  • IC50 Value : The compound exhibited an IC50 value of 15 µM after 48 hours of treatment.
  • Mechanism : Flow cytometry analysis indicated increased apoptosis rates, with a significant increase in early apoptotic cells observed.

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in cell cycle regulation and proliferation.
  • Receptor Binding : It has been suggested that it binds to certain receptors that play a role in cancer cell survival and growth.

Research Applications

This compound is being studied for its potential applications in:

  • Chemistry : As a building block for synthesizing more complex indole derivatives.
  • Medicine : Investigated for therapeutic applications in treating infections and cancer.

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